molecular formula C14H13NO6 B2491914 Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- CAS No. 220184-28-1

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-

Cat. No.: B2491914
CAS No.: 220184-28-1
M. Wt: 291.259
InChI Key: BZWCTSYGSLDZHK-UHFFFAOYSA-N
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Description

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-, also known as coumaroyl glycine, is a naturally occurring molecule that belongs to the class of compounds known as coumarins. Coumarins are widely distributed in nature and have been extensively studied for their biological properties. This compound is known for its range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties.

Preparation Methods

The synthesis of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- can be achieved through various methods, including enzymatic and chemical synthesis. One such method involves the use of glycine hydroxamate and 7-methoxycoumarin as starting materials. The reaction is catalyzed by a protease enzyme, and the resulting product is purified using various chromatographic techniques

Chemical Reactions Analysis

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the glycine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of coumarins.

    Biology: Its biological activities, such as anti-inflammatory and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various diseases, including cardiovascular and metabolic disorders.

    Industry: While its industrial applications are limited, it is used in the development of new pharmaceuticals and as a research tool in various scientific studies.

Mechanism of Action

The mechanism by which Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- exerts its effects involves several molecular targets and pathways. It is believed to interact with various enzymes and receptors in the body, modulating their activity and leading to its observed biological effects. For example, its anti-inflammatory properties may be due to its ability to inhibit the activity of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- is unique among coumarins due to its specific structure and the presence of the glycine moiety. Similar compounds include:

    7-Methoxycoumarin: Lacks the glycine moiety and has different biological properties.

    Coumarin: The parent compound of the class, with a simpler structure and different reactivity.

    Esculetin: A hydroxylated derivative of coumarin with distinct biological activities.

These similar compounds highlight the uniqueness of Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]- in terms of its structure and biological properties.

Properties

IUPAC Name

2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-20-9-2-3-10-8(4-12(16)15-7-13(17)18)5-14(19)21-11(10)6-9/h2-3,5-6H,4,7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCTSYGSLDZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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